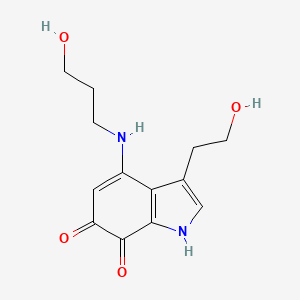
Sanguinolentaquinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sanguinolentaquinone is a natural product found in Mycena sanguinolenta with data available.
Scientific Research Applications
Chemical Properties and Biological Activities
Sanguinolentaquinone is characterized by its unique chemical structure, which contributes to its biological activities. Research indicates that it exhibits significant cytotoxicity against various cancer cell lines, making it a candidate for anticancer drug development.
Key Properties
- Molecular Formula : C₁₃H₉N
- Molecular Weight : 199.21 g/mol
- Chemical Structure : Contains a pyrroloquinoline framework.
Pharmacological Applications
- Anticancer Activity
- Antimicrobial Properties
- Neuroprotective Effects
Case Study 1: Anticancer Efficacy
A study conducted on the effects of this compound on HepG2 cells revealed that the compound induces apoptosis through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins. This mechanism highlights its potential as a therapeutic agent for liver cancer .
Case Study 2: Antimicrobial Activity
Research focusing on the antibacterial properties of this compound showed effective inhibition of bacterial growth in vitro. The compound was particularly effective against Azoarcus tolulyticus, showcasing its promise in treating bacterial infections .
Data Table: Biological Activities of this compound
Properties
Molecular Formula |
C13H16N2O4 |
|---|---|
Molecular Weight |
264.28 g/mol |
IUPAC Name |
3-(2-hydroxyethyl)-4-(3-hydroxypropylamino)-1H-indole-6,7-dione |
InChI |
InChI=1S/C13H16N2O4/c16-4-1-3-14-9-6-10(18)13(19)12-11(9)8(2-5-17)7-15-12/h6-7,14-17H,1-5H2 |
InChI Key |
MSNNSPHLDYMPRI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=C(C(=O)C1=O)NC=C2CCO)NCCCO |
Synonyms |
sanguinolentaquinone |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















